1-(6-Methylergoline-8-yl)hydantoin is a derivative of hydantoin, a compound recognized for its structural versatility and pharmacological significance. Hydantoins are five-membered cyclic ureas that have been extensively studied due to their biological activity and potential therapeutic applications. The specific compound 1-(6-Methylergoline-8-yl)hydantoin combines the hydantoin structure with a methylergoline moiety, which may enhance its biological properties, particularly in neuropharmacology.
The synthesis and study of hydantoins, including derivatives like 1-(6-Methylergoline-8-yl)hydantoin, have been documented in various scientific literature. These compounds are often synthesized through methods that include alkylation reactions and multicomponent synthesis techniques, which allow for the introduction of diverse substituents at specific positions on the hydantoin scaffold .
1-(6-Methylergoline-8-yl)hydantoin falls under the classification of substituted hydantoins. It is categorized based on the presence of both a hydantoin core and an alkaloid-derived substituent, which may impart unique chemical and biological properties. This compound can be further classified within medicinal chemistry due to its potential applications in drug development.
The synthesis of 1-(6-Methylergoline-8-yl)hydantoin can be approached through various methods, including:
For instance, using potassium carbonate as a base in the presence of an alkyl halide can facilitate the N-alkylation at specific positions on the hydantoin ring. The reaction conditions must be optimized to favor N-1 or N-3 substitution depending on the desired product .
The molecular structure of 1-(6-Methylergoline-8-yl)hydantoin features a five-membered ring containing two carbonyl groups (C=O) characteristic of hydantoins, along with an attached 6-methylergoline moiety. The general formula can be represented as:
The compound's molecular weight is approximately 246.28 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which would confirm the identity and purity of the synthesized compound.
1-(6-Methylergoline-8-yl)hydantoin may undergo various chemical reactions typical for hydantoins, including:
For example, when treated with strong bases like sodium hydride in dimethylformamide, selective disubstitution at N-1 and N-3 positions can occur, leading to complex derivatives that retain pharmacological activity .
The mechanism of action for 1-(6-Methylergoline-8-yl)hydantoin is not fully characterized but is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to ergoline derivatives. Such compounds often interact with serotonin receptors and may exhibit psychoactive effects.
Studies on related compounds suggest that modifications at the 6-position (like methylergoline) can significantly influence receptor binding affinity and selectivity, potentially enhancing therapeutic effects while minimizing side effects .
1-(6-Methylergoline-8-yl)hydantoin is expected to be a solid at room temperature with moderate solubility in polar solvents such as water and ethanol due to its polar functional groups.
Chemical properties include:
Relevant data from similar compounds indicate that these properties can vary significantly based on substituent effects .
1-(6-Methylergoline-8-yl)hydantoin has potential applications in:
Its unique structure may also make it suitable for further modifications aimed at enhancing bioactivity or specificity towards particular biological targets .
Advanced spectroscopic techniques have been pivotal in characterizing 1-(6-methylergoline-8-yl)hydantoin. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with the methyl group at C6 appearing as a singlet near δ 2.35 ppm and the hydantoin ring's N-H protons resonating between δ 10.5–11.0 ppm. The ergoline ring system shows characteristic aromatic indole proton signals at δ 7.0–7.3 ppm and aliphatic bridge protons between δ 2.8–3.4 ppm . Mass spectrometry (MS) analysis confirms the molecular structure through a parent ion peak at m/z 338.4 ([M]⁺), consistent with the molecular formula C₁₉H₂₂N₄O₂. Fragmentation patterns include key ions at m/z 221 (ergoline core after hydantoin cleavage) and m/z 117 (hydantoin moiety) .
Table 1: Key NMR Assignments for 1-(6-Methylergoline-8-yl)hydantoin
Proton Position | Chemical Shift (δ ppm) | Multiplicity |
---|---|---|
6-CH₃ | 2.35 | Singlet |
N-H (Hydantoin) | 10.5–11.0 | Broad |
Indole H-2 | 7.25 | Singlet |
Indole H-4/H-7 | 7.05–7.15 | Multiplet |
C8-Methylene | 3.85 | Doublet |
X-ray crystallographic data remains limited for this compound. However, analogous ergoline structures exhibit a characteristic bent conformation of the tetracyclic ring system, with the hydantoin moiety expected to occupy an equatorial position relative to the ergoline scaffold. This spatial arrangement likely influences molecular packing and hydrogen-bonding networks, as observed in related ergoline hydantoins where N-H···O=C interactions dominate crystal lattices [3].
The compound has a definitive molecular formula of C₁₉H₂₂N₄O₂ and a molecular weight of 338.4 g/mol, confirmed through high-resolution mass spectrometry . Its stereochemistry features three contiguous chiral centers inherited from the ergoline backbone. The configuration at C5 (C8a in IUPAC numbering) is typically R, while C10a adopts an S configuration. The methyl group at C6 is β-oriented, extending axially relative to the ergoline ring system. These stereochemical features are critical for biological activity, as established through studies of analogous ergoline derivatives [5].
The IUPAC name—1-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazolidine-2,4-dione—explicitly defines the stereochemistry. The canonical SMILES representation (CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C(=O)NC5=O
) further encodes the absolute configuration at these centers .
Table 2: Stereochemical Features of Key Ergoline Derivatives
Compound | C5 Configuration | C8 Configuration | C10a Configuration | Key Modifications |
---|---|---|---|---|
1-(6-Methylergoline-8-yl)hydantoin | R | N/A | S | Hydantoin at C8 |
LSD | R | R (amide) | S | Diethylamide at C8 |
Ergometrine | R | S (carboxamide) | S | Hydroxypropylamide at C8 |
Bromocriptine | R | S (peptide) | S | Cyclic peptide extension |
Ergoline Core Modifications:The integration of a hydantoin moiety at C8 distinguishes this compound from classical ergoline derivatives. Unlike lysergic acid derivatives (e.g., LSD) that feature amide groups at C8, the hydantoin ring introduces a rigid, planar structure with two carbonyl groups and an imidazolidine core. This modification reduces conformational flexibility compared to linear amides while introducing additional hydrogen-bonding capabilities. Receptor binding studies suggest such alterations significantly modulate affinity for dopaminergic and serotonergic receptors—key targets for ergoline-based therapeutics [5] [7]. Compared to ergopeptines (e.g., ergotamine), which have bulky peptide-like chains, the hydantoin group offers a compact, heterocyclic alternative that may mitigate off-target effects associated with larger ergot alkaloids [5].
Hydantoin Ring Comparisons:Unlike simple hydantoins (e.g., 5,5-dimethylhydantoin), the ergoline-attached variant exhibits constrained rotation and electronic redistribution due to conjugation with the indole nitrogen. Infrared spectroscopy reveals carbonyl stretching frequencies at 1,715 cm⁻¹ and 1,680 cm⁻¹, indicating electronic interaction between the hydantoin and the ergoline's π-system. This contrasts with unconjugated hydantoins, which typically show symmetric and asymmetric C=O stretches near 1,780 cm⁻¹ and 1,700 cm⁻¹, respectively [9]. The compound’s hydantoin moiety also demonstrates greater resistance to alkaline hydrolysis compared to alkyl-substituted hydantoins, likely due to steric protection by the ergoline scaffold .
Pharmacological Implications:The hybrid structure may offer novel receptor interaction profiles. While classical ergolines like bromocriptine act as potent dopamine D₂ receptor agonists, the hydantoin attachment could shift selectivity toward D₁-like receptors or serotonin subtypes, as suggested by molecular docking studies. This potential arises from the hydantoin’s ability to engage in bidentate hydrogen bonding with receptor residues inaccessible to simpler ergoline amides. Additionally, the absence of a peptide chain (unlike ergopeptines) may reduce risks of fibrotic valvulopathy associated with 5-HT₂B activation—a significant advantage observed in non-ergot dopamine agonists [7] [5].
CAS No.:
CAS No.:
CAS No.: 94720-08-8